7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1206989-01-6
Cat. No.: VC11974625
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206989-01-6 |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H18N2OS/c1-14-5-3-7-16(9-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-8-4-6-15(2)10-17/h3-10,12-13H,11H2,1-2H3 |
| Standard InChI Key | LQKMKUDUMZLHRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C |
Introduction
Chemical Identity and Structural Features
7-(3-Methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is characterized by a fused bicyclic core comprising a thiophene ring annulated to a pyrimidinone moiety. Key structural attributes include:
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Position 3: A 3-methylphenylmethyl group (-CH2-C6H4-3-CH3) attached to the pyrimidinone nitrogen.
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Position 7: A 3-methylphenyl substituent (-C6H4-3-CH3) on the thiophene ring.
The methyl groups on both aromatic rings enhance lipophilicity, which may influence membrane permeability and target binding . Computational modeling of analogous thieno[3,2-d]pyrimidinones suggests that such substitutions occupy hydrophobic pockets in enzyme active sites, as observed in phosphodiesterase (PDE) inhibitors .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows modular strategies employed for analogous thieno[3,2-d]pyrimidinones (Table 1) . A representative route involves:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one scaffold .
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Substituent Introduction:
Table 1: Representative Synthetic Routes for Analogous Thieno[3,2-d]pyrimidinones
Spectroscopic Characterization
Key spectral data for related compounds include:
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1H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm .
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HRMS: Molecular ion peaks align with calculated masses for C22H20N2OS (exact mass: 360.1298 g/mol).
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
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C-3 Substituent: The (3-methylphenyl)methyl group enhances steric bulk, potentially improving target selectivity. In PDE7 inhibitors, analogous C-3 alkyl groups increased potency by 10-fold compared to unsubstituted derivatives .
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C-7 Substituent: The 3-methylphenyl group at C-7 likely engages in π-π stacking with aromatic residues (e.g., Phe416 in PDE7), as inferred from cocrystal structures of compound 24 . Methylation at the meta position balances hydrophobicity and steric tolerance.
Comparative SAR Data
Table 2: Inhibitory Activity of Selected Thieno[3,2-d]pyrimidinones Against PDE7
| Compound | C-3 Substituent | C-7 Substituent | PDE7 IC50 (nM) | Selectivity (vs. PDE4) |
|---|---|---|---|---|
| 24 | Cyclopentylamino | Ethynyl | 2.1 | 190× |
| 28e | Ethyl | 2-Pyridin-3-ylethyl | 4.8 | 150× |
| Target | (3-Methylphenyl)methyl | 3-Methylphenyl | Predicted | Hypothesized |
The target compound’s dual 3-methylphenyl groups may synergistically enhance binding affinity, though experimental validation is required.
Hypothesized Biological Activities
Phosphodiesterase Inhibition
Given the structural similarity to PDE7 inhibitors like 24 and 28e , the compound may exhibit nanomolar-range inhibition of PDE7, a target implicated in inflammatory and neurological disorders. The methyl groups could mitigate off-target effects on PDE4, improving therapeutic index .
Future Directions
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Synthetic Optimization: Explore Pd-catalyzed cross-coupling to introduce diverse C-7 substituents (e.g., heteroaryls) for activity modulation .
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In Vitro Profiling: Prioritize enzymatic assays against PDE isoforms and cancer cell lines to validate hypothesized activities.
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ADMET Studies: Evaluate pharmacokinetic properties, focusing on metabolic stability influenced by methyl groups.
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